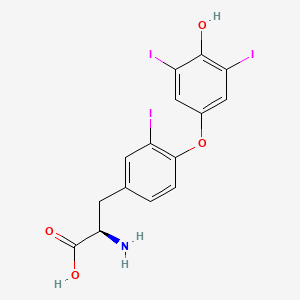

3,3',5'-Triiodo-D-thyronine

Description

Contextualizing 3,3',5'-Triiodo-D-thyronine within the Iodothyronine Family

This compound is a member of the iodothyronine family, a class of compounds derived from the amino acid tyrosine. These hormones are crucial for regulating a wide array of physiological processes, including growth, development, metabolism, body temperature, and heart rate. wikipedia.orgwikipedia.org The family's parent compound is thyronine, which consists of two phenyl rings linked by an ether bond, with an alanine (B10760859) side chain on one of the rings. The various iodothyronines are distinguished by the number and position of iodine atoms attached to these phenyl rings.

The primary thyroid hormones produced by the thyroid gland are thyroxine (T4), which has four iodine atoms, and triiodothyronine (T3), which has three. wikipedia.org T4 is considered a prohormone, as it is converted in peripheral tissues to the more biologically active T3. mdpi.comnih.gov This conversion is catalyzed by a family of enzymes known as iodothyronine deiodinases. mdpi.comnih.gov

There are three main types of deiodinases (Dio1, Dio2, and Dio3) that play a critical role in activating and inactivating thyroid hormones. mdpi.combioone.org For instance, the removal of an iodine atom from the outer ring of T4 by Dio1 or Dio2 produces the active T3 (3,5,3'-triiodo-L-thyronine). mdpi.com Conversely, removal of an iodine atom from the inner ring of T4 by Dio3 results in the formation of reverse T3 (rT3), which is 3,3',5'-triiodo-L-thyronine. mdpi.com

This compound is the D-enantiomer of 3,3',5'-triiodothyronine, also known as reverse T3. ebi.ac.uk Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While the L-enantiomer (reverse T3) is a naturally occurring metabolite of T4, the biological significance and activity of the D-enantiomer are subjects of ongoing research.

Interactive Data Table: Key Iodothyronines

| Compound Name | Abbreviation | Number of Iodine Atoms | Function |

| Thyroxine | T4 | 4 | Prohormone |

| 3,5,3'-Triiodo-L-thyronine | T3 | 3 | Active Hormone |

| 3,3',5'-Triiodo-L-thyronine | rT3 | 3 | Inactive Metabolite |

| This compound | D-rT3 | 3 | Research Compound |

| 3,5-Diiodo-L-thyronine | 3,5-T2 | 2 | Metabolite |

| 3,3'-Diiodo-L-thyronine | 3,3'-T2 | 2 | Metabolite |

Historical Perspectives on the Biological Significance of this compound

The discovery and study of thyroid hormones have a long history, with thyroxine (T4) being isolated in 1915. wikipedia.org For a long time, T4 was considered the primary active thyroid hormone. nih.gov However, the observation that T4 had a delayed onset of action and was less potent in vitro suggested that it might be a prohormone. nih.govjci.org This hypothesis was confirmed with the identification of 3,5,3'-triiodothyronine (T3) in 1952, which was found to be significantly more potent than T4. wikipedia.orgjci.org

The discovery of different triiodothyronine isomers, including reverse T3 (3,3',5'-triiodo-L-thyronine), further elucidated the complex regulation of thyroid hormone activity. nih.gov It became clear that the local conversion of T4 to either the highly active T3 or the largely inactive rT3 is a critical control point for thyroid hormone signaling. mdpi.com

Historically, much of the research focus has been on the L-enantiomers of thyroid hormones, as these are the forms produced and utilized in biological systems. The D-isomers, including this compound, were initially considered to be of little physiological importance. However, as research techniques have advanced, there has been a growing interest in understanding the potential roles and activities of these less common isomers. Early studies on various thyroid hormone analogs, including different stereoisomers, were often aimed at understanding the structure-activity relationships of these compounds and identifying which parts of the molecule are essential for biological activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66701-15-3 |

|---|---|

Molecular Formula |

C15H12I3NO4 |

Molecular Weight |

650.97 g/mol |

IUPAC Name |

(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid |

InChI |

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m1/s1 |

InChI Key |

HZCBWYNLGPIQRK-GFCCVEGCSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3,3 ,5 Triiodo D Thyronine

Deiodination of Thyroxine (T4) to 3,3',5'-Triiodo-D-thyronine

The primary pathway for the formation of this compound, commonly known as reverse T3 (rT3), is through the deiodination of thyroxine (T4), the main hormone secreted by the thyroid gland. annualreviews.org This process involves the removal of an iodine atom from the inner tyrosyl ring of the T4 molecule. annualreviews.orgwikipedia.org

Role of Type 3 Iodothyronine Deiodinase (DIO3) in this compound Synthesis

The principal enzyme responsible for the synthesis of rT3 from T4 is Type 3 iodothyronine deiodinase (DIO3). wikipedia.orgfrontiersin.orgmdpi.com DIO3 is a selenoenzyme that specifically catalyzes the removal of an iodine atom from the inner ring of thyroid hormones. frontiersin.orgnih.gov This enzyme plays a critical role in inactivating thyroid hormones, thereby protecting tissues from excessive thyroid hormone action. frontiersin.orgnih.gov DIO3 is highly expressed in the developing brain, placenta, and in certain pathological conditions. frontiersin.orgmdpi.comwikipedia.org Its activity is essential for modulating the local and systemic concentrations of active thyroid hormones. mdpi.com

| Feature | Description |

| Enzyme | Type 3 Iodothyronine Deiodinase (DIO3) |

| Substrate | Thyroxine (T4) |

| Product | This compound (rT3) |

| Reaction | Inner Ring Deiodination (IRD) |

| Function | Inactivation of thyroid hormone |

Further Metabolism and Degradation of this compound

Once formed, this compound undergoes further metabolic processes, primarily through deiodination, leading to its degradation and the formation of other iodothyronine metabolites.

Outer Ring Deiodination (ORD) of this compound

The primary route for the degradation of rT3 is through outer ring deiodination (ORD). nih.gov This process involves the removal of an iodine atom from the outer phenolic ring of the rT3 molecule.

Contribution of Type 1 Iodothyronine Deiodinase (DIO1) to this compound Degradation

Type 1 iodothyronine deiodinase (DIO1) is a key enzyme involved in the degradation of rT3. nih.govimrpress.com DIO1, which is predominantly located in the liver, kidney, and thyroid, can catalyze both outer and inner ring deiodination. frontiersin.orgimrpress.com In the context of rT3 metabolism, its primary role is to clear rT3 from the circulation by catalyzing its outer ring deiodination. nih.gov This action of DIO1 is crucial for maintaining the balance of thyroid hormone metabolites.

Conversion of this compound to Diiodothyronines (e.g., 3,3'-T2)

The outer ring deiodination of rT3 by enzymes like DIO1 results in the formation of 3,3'-diiodothyronine (B1196669) (3,3'-T2). frontiersin.orgnih.govscispace.com This conversion represents a significant step in the sequential deiodination and ultimate inactivation of thyroid hormones. annualreviews.org Studies have shown that 3,3'-T2 is a major metabolite of rT3. scispace.com The subsequent metabolism of 3,3'-T2 involves further deiodination, eventually leading to the complete removal of iodine atoms. jci.org

| Pathway | Enzyme | Substrate | Product |

| Degradation | Type 1 Iodothyronine Deiodinase (DIO1) | This compound (rT3) | 3,3'-Diiodothyronine (3,3'-T2) |

Non-Deiodinative Metabolic Fates of this compound

While deiodination represents a primary metabolic route for iodothyronines, several non-deiodinative pathways play a crucial role in their metabolism, primarily aimed at increasing their water solubility and facilitating their excretion. These pathways involve the conjugation of the thyronine molecule with endogenous substances. For this compound, also known as reverse T3 (rT3), the principal non-deiodinative metabolic fates are sulfation and glucuronidation. scispace.com These conjugation reactions primarily occur at the phenolic hydroxyl group on the outer ring of the molecule. scispace.com While most research focuses on the biologically relevant L-isomers, the D-enantiomer is expected to be a substrate for the same enzymatic pathways.

Sulfation

Sulfation is a significant pathway in the metabolism of thyroid hormones, catalyzed by a family of enzymes known as sulfotransferases (SULTs). scispace.comeur.nl This reaction involves the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of the iodothyronine. oup.com

Research Findings:

Enzymatic Activity: Studies have identified that human estrogen sulfotransferase (SULT1E1) can efficiently catalyze the sulfation of various iodothyronines, including the active hormone T3 and metabolites like reverse T3 (rT3) and 3,3'-diiodothyronine (3,3'-T2). eur.nl The preference for sulfation by SULT1E1 follows the order: rT3 ≈ 3,3'-T2 > T3 ≈ T4. eur.nl In human liver, the thermostable phenol (B47542) sulfotransferase (TS PST), now known as SULT1A1, is particularly abundant and active in T3 sulfation. scispace.com

Tissue Distribution: In adult rats, T3 sulfation activity is most abundant in the liver, kidney, and brain. oup.com In the fetal rat, however, the highest activity for T3 sulfation is found in the skin early in gestation, with activity increasing in the liver, kidney, and brain closer to term. oup.com

Metabolic Significance: Sulfate (B86663) conjugation significantly alters the biological properties of iodothyronines. Sulfation of the phenolic hydroxyl group blocks the activating outer ring deiodination (ORD) pathway while strongly facilitating the inactivating inner ring deiodination (IRD). scispace.com This suggests that sulfation is a critical step in the irreversible inactivation and clearance of thyroid hormone. scispace.com For instance, T3 sulfate (T3S) is rapidly deiodinated in the liver. scispace.com While no direct studies on this compound sulfate were found, the data on its L-isomer (rT3) and T3 indicate that sulfation is a key inactivating step preceding deiodination and excretion. scispace.com

Table 1: Enzymes and Products in the Sulfation of Iodothyronines

| Substrate | Enzyme Family | Key Isoenzyme(s) | Product | Effect of Conjugation | | --- | --- | --- | --- --- | | 3,3',5'-Triiodothyronine (rT3) | Sulfotransferases (SULTs) | SULT1E1 | 3,3',5'-Triiodothyronine Sulfate (rT3S) | Facilitates rapid inner ring deiodination. scispace.com | | 3,5,3'-Triiodothyronine (T3) | Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | 3,5,3'-Triiodothyronine Sulfate (T3S) | Blocks outer ring deiodination, promotes inactivation. scispace.comeur.nl |

Glucuronidation

Glucuronidation is another major Phase II metabolic reaction that facilitates the elimination of thyroid hormones. ontosight.ai This process is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), which are primarily located in the liver. ontosight.ainih.gov The reaction involves the conjugation of glucuronic acid from the donor molecule, UDP-glucuronic acid (UDPGA), to the thyroid hormone molecule. This can occur at two sites: the phenolic hydroxyl group (phenolic glucuronidation) or the carboxylic acid group of the alanine (B10760859) side chain (acyl glucuronidation). nih.gov

Research Findings:

Enzymatic Activity: Several UGT isoforms are involved in the glucuronidation of iodothyronines. For the phenolic glucuronidation of T3, the most active human recombinant UGTs were found to be UGT1A8, UGT1A10, and UGT1A3. nih.govresearchgate.net UGT1A3 was identified as the major isoform responsible for the formation of T3 acyl glucuronide. nih.govresearchgate.net

Species Differences: The rate and type of glucuronidation vary between species. In studies using liver microsomes, phenolic glucuronidation of T3 was highest in rats, while acyl glucuronidation of T3 was highest in humans. nih.govresearchgate.net In humans, acyl glucuronidation of T3 was found to be slightly higher than phenolic glucuronidation. nih.govresearchgate.net

Metabolic Significance: The addition of the bulky, hydrophilic glucuronic acid moiety renders the thyroid hormone inactive, as the conjugate can no longer bind to thyroid hormone receptors. ontosight.ai It also greatly increases water solubility, which facilitates excretion into bile and urine, representing a major elimination pathway. ontosight.ai The glucuronides are considered stable conjugates that are readily excreted. scispace.com

Table 2: Enzymes and Products in the Glucuronidation of T3

| Conjugation Site | Enzyme Family | Key Isoenzyme(s) (Human) | Product | Effect of Conjugation | | --- | --- | --- | --- --- | | Phenolic Hydroxyl Group | UDP-glucuronosyltransferases (UGTs) | UGT1A8, UGT1A10, UGT1A3, UGT1A1 | T3 Phenolic Glucuronide | Inactivation and enhanced excretion. ontosight.ainih.gov | | Carboxylic Acid Group | UDP-glucuronosyltransferases (UGTs) | UGT1A3 | T3 Acyl Glucuronide | Inactivation and enhanced excretion. nih.govmedchemexpress.com |

Enzymatic Regulation of 3,3 ,5 Triiodo D Thyronine Homeostasis

Transcriptional and Post-Translational Regulation of Iodothyronine Deiodinases Affecting 3,3',5'-Triiodo-D-thyronine Levels

The expression and function of iodothyronine deiodinases are tightly controlled through a variety of molecular mechanisms. These include the regulation of gene transcription in response to hormonal and nutritional signals, as well as post-translational modifications that directly impact enzyme stability and activity.

A key post-translational mechanism regulating the activity of Type 2 deiodinase (D2), a major enzyme responsible for converting the prohormone thyroxine (T4) to the active T3, is ubiquitination. nih.govwikipedia.org This process involves the covalent attachment of ubiquitin molecules to the D2 enzyme, which marks it for degradation by the proteasome, a cellular machinery for protein breakdown. nih.govwikipedia.org The ubiquitination of D2 is a highly regulated process that is accelerated by its own substrate, T4. jci.orgnih.gov This substrate-induced inactivation provides a rapid and sensitive mechanism to control intracellular T3 levels. bioscientifica.com

Several E3 ubiquitin ligases, including WSB-1 and TEB4 (the human ortholog of Doa10), have been identified to mediate D2 ubiquitination. bioscientifica.comtandfonline.com The interaction of these ligases with D2 facilitates its ubiquitination and subsequent degradation. tandfonline.com This process is not a one-way street; D2 activity can be restored through deubiquitination by enzymes known as deubiquitinases (DUBs), such as the von Hippel-Lindau protein-interacting deubiquitinating enzymes (VDUs). jci.orgnih.gov This cycle of ubiquitination and deubiquitination allows for a dynamic and tight regulation of D2 activity, ensuring a precise control of T3 production. nih.govscielo.br

In contrast to D2, Type 1 deiodinase (D1) does not naturally undergo ubiquitination. bioscientifica.com However, studies with chimeric proteins have shown that introducing specific D2 elements into the D1 structure can make it susceptible to ubiquitination, highlighting the specific molecular determinants required for this regulatory process. bioscientifica.com The Hedgehog signaling pathway has also been implicated in regulating D2 ubiquitination, adding another layer of complexity to the control of thyroid hormone activation. nih.govwikipedia.org

The expression and activity of iodothyronine deiodinases are significantly influenced by various hormonal and nutritional signals, ensuring that thyroid hormone levels are adapted to the body's metabolic state.

Hormonal Regulation:

Thyroid Hormones: Thyroid hormones themselves are key regulators of deiodinase activity. T3 generally decreases the expression of D2 and increases the expression of Type 3 deiodinase (D3), the primary inactivating enzyme. nih.govoup.com This creates a feedback loop that helps maintain stable intracellular T3 concentrations. In the central nervous system, D3 expression is highly responsive to T3 levels. oup.com

cAMP Pathway: The cyclic AMP (cAMP) signaling pathway is a major transcriptional regulator of D2. nih.gov Hormones and neurotransmitters that increase intracellular cAMP levels, such as norepinephrine (B1679862) in brown adipose tissue, stimulate D2 expression. therapellet.com

Other Hormones: Various other hormones, including glucocorticoids, growth hormone, estrogens, and progesterone, can also influence deiodinase expression. frontiersin.org For instance, glucocorticoids and growth hormone have been shown to reduce D3 levels. frontiersin.org

Nutritional Regulation:

Caloric Intake: Nutritional status profoundly affects deiodinase activity. Caloric restriction, for example, leads to a decrease in D1 activity in white adipose tissue, a change that is associated with reduced leptin levels. nih.govcas.cz Conversely, a high-fat diet can stimulate D1 activity in this tissue. nih.govfrontiersin.org

Leptin: The hormone leptin, which is involved in regulating energy balance, has a stimulatory effect on D1 activity in white adipose tissue. nih.govcas.cz

Carbohydrates: Dietary carbohydrate content is an important factor in regulating deiodinase activity. Carbohydrates appear to be necessary for the induction of hepatic D1. annualreviews.org

Selenium: As selenoproteins, the activity of deiodinases is dependent on the availability of selenium. nih.govmdpi.com Selenium deficiency can impair the synthesis of these enzymes and consequently affect thyroid hormone metabolism. nih.govmdpi.com

| Factor | Deiodinase(s) Affected | Effect on Activity/Expression |

| Hormonal | ||

| T3 | D2, D3 | Decreases D2, Increases D3 nih.govoup.com |

| cAMP | D2 | Increases expression nih.govtherapellet.com |

| Norepinephrine | D2 | Increases expression in brown adipose tissue therapellet.com |

| Glucocorticoids | D3 | Reduces levels frontiersin.org |

| Growth Hormone | D3 | Reduces levels frontiersin.org |

| Estrogens & Progesterone | D3 | Increases levels frontiersin.org |

| Nutritional | ||

| Caloric Restriction | D1 (white adipose tissue) | Decreases activity nih.govcas.cz |

| High-Fat Diet | D1 (white adipose tissue) | Stimulates activity nih.govfrontiersin.org |

| Leptin | D1 (white adipose tissue) | Stimulates activity nih.govcas.cz |

| Carbohydrates | D1 (liver) | Required for induction annualreviews.org |

| Selenium | D1, D2, D3 | Deficiency impairs synthesis nih.govmdpi.com |

Table 1: Hormonal and Nutritional Influences on Deiodinase Activity and Expression

Tissue-Specific Expression and Activity of Deiodinases in Relation to this compound Metabolism

The distribution and activity of iodothyronine deiodinases vary significantly among different tissues, allowing for localized control of T3 levels. This tissue-specific regulation is crucial for meeting the unique metabolic demands of each organ.

The liver and kidneys are major sites of thyroid hormone metabolism.

Liver: The liver primarily expresses Type 1 deiodinase (D1), which is the most abundant deiodinase in this organ. bioscientifica.com Hepatic D1 plays a significant role in both the activation of T4 to T3 and the inactivation of thyroid hormones. bioscientifica.com Its expression is highly regulated by T3 itself. bioscientifica.com The liver is also a key site for the sulfation and glucuronidation of thyroid hormones, processes that facilitate their excretion. bioscientifica.com While D1 is predominant, low levels of D3 are also present under normal physiological conditions. bioscientifica.com

Kidney: Similar to the liver, the kidney expresses high levels of D1, contributing to the systemic pool of T3. bioscientifica.combioscientifica.com

| Deiodinase | Primary Location | Key Functions | Regulation |

| D1 | Liver, Kidney | Activation of T4 to T3; Inactivation of T4 and T3; Clearance of rT3 | Stimulated by T3; Affected by nutritional status |

| D3 | Liver (low levels) | Inactivation of T4 and T3 | - |

Table 2: Deiodinase Activity in the Liver and Kidney

The central nervous system (CNS) and pituitary gland exhibit a complex interplay of deiodinase activities to maintain precise control over local T3 concentrations, which is essential for proper neurological function and the regulation of the hypothalamic-pituitary-thyroid axis.

Central Nervous System: The brain is protected from fluctuations in circulating thyroid hormone levels by the coordinated action of D2 and D3. oup.com D2 is strategically expressed in glial cells, including tanycytes lining the third ventricle, and is the primary source of intracellular T3 in the brain. jci.orgoup.com D3 is mainly found in neurons and its expression is induced by T3, providing a mechanism to prevent excessive T3 accumulation. oup.comnih.gov This dual regulation ensures a stable intracerebral T3 environment, which is critical for functions like memory and cognition. oup.com

Pituitary Gland: The anterior pituitary gland expresses both D1 and D2. jci.orgbioscientifica.com D2 in the pituitary thyrotrophs plays a crucial role in the negative feedback regulation of thyroid-stimulating hormone (TSH) secretion by sensing circulating T4 levels. scielo.br

| Deiodinase | Primary Location | Key Functions | Regulation |

| D2 | Glial cells (tanycytes) | Local T3 production | Upregulated in hypothyroidism |

| D3 | Neurons | Inactivation of T3 and T4 | Upregulated by T3 |

| D1 & D2 | Anterior Pituitary | TSH feedback regulation | - |

Table 3: Deiodinase Dynamics in the CNS and Pituitary Gland

During pregnancy, the placenta and fetal tissues exhibit high levels of deiodinase activity to carefully regulate fetal exposure to maternal thyroid hormones, which is critical for normal development.

Placenta: The placenta is a major site of D3 expression. frontiersin.orgbioscientifica.com This high level of D3 activity serves to protect the fetus from potentially excessive maternal thyroid hormone levels by inactivating T4 and T3. frontiersin.org

Fetal Tissues: D3 is highly expressed in many fetal tissues, where it plays a protective role. frontiersin.orgnih.gov As the fetus develops its own thyroid function, the coordinated expression of deiodinases ensures appropriate tissue-specific T3 concentrations. frontiersin.org

| Deiodinase | Primary Location | Key Functions |

| D3 | Placenta, Fetal Tissues | Protection of the fetus from excessive maternal thyroid hormones; Regulation of local T3 levels during development |

Table 4: Placental and Fetal Deiodinase Functions

Other Peripheral Tissue Contributions (e.g., Skin, Muscle)

While the liver and kidneys are significant sites of thyroid hormone metabolism, peripheral tissues such as the skin and skeletal muscle play a crucial and often tissue-specific role in regulating the local and systemic availability of thyroid hormones, including the production and clearance of 3,3',5'-triiodothyronine. oup.comunina.it

Skin: The skin is a major site of thyroid hormone action and metabolism, essential for its homeostasis. researchgate.net It is notably potent in the production of 3,3',5'-triiodothyronine (rT3). frontiersin.orgoup.com Research in adult male rats demonstrated that among twelve tissues studied, the skin exhibited the highest activity of T4 to rT3 conversion. oup.com This activity is primarily catalyzed by Type 3 deiodinase (D3), which is expressed in the skin. frontiersin.orgglowm.comoup.comimrpress.com The D3 enzyme in the skin is predominantly located in the microsomal fraction of the cell. oup.com

The function of D3 in the skin is vital for protecting the tissue from excessive levels of thyroid hormone. frontiersin.orgoup.com The enzymatic activity responsible for producing rT3 in the skin has an optimal pH of 7.4 and an optimal temperature of 37°C. oup.com Studies have shown that this inner ring deiodinase activity is inhibited by T3 and 3,5-diiodothyronine (B1216456) (3,5-T2), but not by propylthiouracil (B1679721) (PTU), a known inhibitor of Type 1 deiodinase. oup.com This suggests a distinct regulatory mechanism for thyroid hormone inactivation in the skin.

Skeletal Muscle: Skeletal muscle is another key peripheral tissue where thyroid hormone metabolism is actively regulated. unina.it Both Type 2 (D2) and Type 3 (D3) deiodinases are expressed in skeletal muscle. frontiersin.orgunina.it D2 is responsible for the local conversion of T4 to the active T3, thereby influencing muscle function directly. mdpi.comunina.it

Conversely, D3 activity in muscle contributes to the inactivation of thyroid hormones. frontiersin.org Under normal physiological conditions, D3 expression in adult muscle is typically low. However, its activity can be significantly induced under certain pathological conditions, such as critical illness or local inflammation. oup.comimrpress.com For instance, in mice with a chemically induced local abscess, D3 activity was markedly increased in the muscle and subcutaneous tissue containing the abscess. oup.com This upregulation of D3 enhances the local degradation of T3 and T4, potentially protecting the tissue from systemic hormonal changes during illness. oup.comfrontiersin.org The expression of both D2 and D3 is also exquisitely regulated during the different phases of myogenesis, highlighting their importance in muscle development and regeneration. unina.it

Table 1: Deiodinase Activity in Peripheral Tissues

| Tissue | Primary Deiodinase(s) Present | Primary Function Related to this compound | Key Findings |

|---|---|---|---|

| Skin | Type 3 Deiodinase (D3) frontiersin.orgglowm.com | Potent production of 3,3',5'-triiodothyronine (rT3) from T4. oup.com | In rats, skin was the most active tissue for T4 to rT3 conversion. oup.com D3 protects the skin from excess thyroid hormone. frontiersin.orgoup.com |

| Skeletal Muscle | Type 2 (D2) and Type 3 (D3) Deiodinases frontiersin.orgunina.it | Inactivation of T4 and T3 via D3. frontiersin.org | D3 activity is low in healthy adult muscle but is induced during illness and inflammation, leading to local T3 degradation. oup.comimrpress.com |

Enzymatic Feedback Mechanisms Involving this compound

The regulation of thyroid hormone levels involves complex feedback loops that operate at both the central (hypothalamus-pituitary-thyroid axis) and peripheral levels. wikipedia.orgunina.it 3,3',5'-triiodothyronine, far from being a simple inactive byproduct, participates in these regulatory mechanisms, primarily by influencing the activity of the deiodinase enzymes themselves.

The central feedback mechanism involves the inhibition of thyroid-stimulating hormone (TSH) production in the pituitary gland by elevated concentrations of T4 and T3. wikipedia.orgglowm.com The intracellular conversion of T4 to T3 within the pituitary by D2 is a critical component of this negative feedback. unina.itglowm.com

At the peripheral level, 3,3',5'-triiodothyronine is involved in a feedback system by acting as a substrate and regulator for deiodinases.

Substrate for Deiodinases: 3,3',5'-triiodothyronine (rT3) is the preferred substrate for Type 1 deiodinase (D1), which is highly expressed in the liver and kidneys. nih.govglowm.com D1 catalyzes the degradation of rT3 to 3,3'-diiodothyronine (B1196669) (3,3'-T2), contributing to its clearance from circulation. nih.gov

Regulation of Deiodinase Activity: Thyroid hormone levels themselves regulate deiodinase expression and activity in a tissue-specific manner, forming a key homeostatic control mechanism. frontiersin.orgscielo.br For example, thyrotoxicosis (excess thyroid hormone) induces D3 activity, while hypothyroidism suppresses it. frontiersin.org This serves to buffer tissues against fluctuations in circulating hormone levels. The increased D3 activity in a thyrotoxic state enhances the conversion of T4 to inactive rT3, thereby dampening the hormonal signal. frontiersin.org Conversely, in hypothyroidism, reduced D3 activity spares T4 for conversion into active T3. frontiersin.org

Regulation of D2 by Substrate: In tissues expressing Type 2 deiodinase, such as the brain and pituitary, the enzyme's activity is subject to negative control by its substrates, T4 and rT3. nih.gov The interaction of T4 with D2 can induce the enzyme's ubiquitination and subsequent degradation in proteasomes, effectively down-regulating local T3 production when T4 levels are high. wikipedia.orgnih.gov Studies in cultured rat pituitary cells have also demonstrated the regulation of D2 by rT3. scielo.br

This intricate system of feedback ensures that intracellular thyroid hormone levels are maintained within a narrow, optimal range, tailored to the specific needs of each tissue. The production and subsequent metabolism of 3,3',5'-triiodothyronine are integral to this cellular and systemic homeostasis. frontiersin.orgscielo.br

Table 2: Research Findings on Enzymatic Feedback and this compound

| Enzyme | Regulatory Effect of/on this compound (rT3) | Tissue Context | Reference |

|---|---|---|---|

| Type 1 Deiodinase (D1) | rT3 is a preferred substrate for D1, leading to its degradation. | Liver, Kidney nih.govglowm.com | nih.govglowm.com |

| Type 2 Deiodinase (D2) | rT3 can regulate D2 activity. High substrate (T4, rT3) levels lead to D2 inactivation. | Pituitary, Brain nih.govscielo.br | nih.govscielo.br |

| Type 3 Deiodinase (D3) | D3 is the primary producer of rT3 from T4. D3 activity is induced by high thyroid hormone levels (thyrotoxicosis) and suppressed by low levels (hypothyroidism). | Skin, Placenta, Brain, Liver (during illness) frontiersin.orgoup.com | frontiersin.org |

Cellular and Molecular Mechanisms of Action of 3,3 ,5 Triiodo D Thyronine

Non-Genomic Actions of 3,3',5'-Triiodo-D-thyronine

Beyond its classical genomic effects mediated by nuclear receptors, this compound (D-T3) elicits rapid cellular responses through non-genomic pathways. These actions are initiated at the plasma membrane and within the cytoplasm, triggering a cascade of signaling events that are independent of direct gene transcription. nih.govresearchgate.net

A key player in the non-genomic actions of thyroid hormones is the plasma membrane integrin αvβ3. plos.orgnih.gov This cell surface receptor, primarily expressed in rapidly dividing cells like cancer cells and endothelial cells, possesses a binding site for thyroid hormone analogues. plos.orgnih.gov While L-thyroxine (T4) is the principal ligand for this receptor, 3,5,3'-triiodo-L-thyronine (T3) also binds to it, initiating downstream signaling cascades. nih.govgenome.jp The binding of T3 to integrin αvβ3 can modulate a variety of cellular processes, including cell proliferation and angiogenesis. plos.orgnih.gov Studies have shown that the proliferative effects of T3 in certain cancer cells can be blocked by a neutralizing antibody to integrin αvβ3, highlighting the receptor's crucial role. plos.org Furthermore, the deaminated T4 analog, tetraiodothyroacetic acid (tetrac), acts as an antagonist at this receptor, inhibiting the binding of T3 and T4. plos.orgncats.io

Interestingly, research suggests the existence of two distinct iodothyronine receptor domains on the integrin αvβ3. physiology.orgphysiology.org One site appears to bind T3 exclusively, while the other binds both T3 and T4. genome.jpphysiology.org This differential binding may account for the activation of distinct downstream signaling pathways.

The interaction of D-T3 with its plasma membrane receptor initiates a series of rapid intracellular signaling events. These pathways are crucial for mediating the non-genomic effects of the hormone.

Binding of T3 to integrin αvβ3 leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2). physiology.orgscielo.br This activation is a key component of the non-genomic actions of T3 and has been observed in various cell types, including human glioblastoma cells and lung cancer cells. plos.orgphysiology.org The activation of the MAPK/ERK1/2 pathway is linked to cellular proliferation. physiology.org For instance, in U-87 MG glioblastoma cells, both T3 and T4 stimulate cell proliferation through ERK1/2 activation, and this effect can be blocked by an ERK1/2 inhibitor. physiology.org The signal from the integrin receptor is transduced to the MAPK cascade, leading to downstream effects on cell growth. physiology.orggavinpublishers.com

In addition to the MAPK pathway, D-T3 also activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase Akt pathway. scielo.brpnas.org This activation is initiated at the plasma membrane and is crucial for various cellular functions, including cell growth, metabolism, and survival. nih.govphysiology.orgnih.gov In certain cell types, such as human glioblastoma cells, T3, but not T4, has been shown to activate PI3K via the integrin αvβ3 receptor. physiology.orgphysiology.org This activation can lead to downstream events like the shuttling of the nuclear thyroid hormone receptor-α (TRα) from the cytoplasm to the nucleus. physiology.orgphysiology.org The PI3K/Akt pathway can be activated in parallel to the MAPK/ERK1/2 pathway, with each pathway mediating distinct cellular responses to T3. physiology.org For example, in U-87 MG cells, the proliferative effect of T3 is mediated by the ERK1/2 pathway and is independent of PI3K activation. physiology.org Conversely, PI3K activation by T3 in these cells is linked to the accumulation of hypoxia-inducible factor-1α (HIF-1α) mRNA. physiology.orgphysiology.org

Evidence suggests that D-T3 can also modulate intracellular calcium (Ca2+) levels and nitric oxide (NO) signaling pathways. frontiersin.orgfrontiersin.org In synaptosomes isolated from the adult rat brain, T3 has been shown to induce a transient rise in intrasynaptosomal Ca2+, which is associated with the activation of synaptosomal nitric oxide synthase. frontiersin.orgfrontiersin.org This indicates that T3 can act through a non-genomic Ca2+-calcium-dependent nitric oxide (NO) signaling pathway at synaptic regions, potentially modulating neurotransmission. frontiersin.orgfrontiersin.org Furthermore, T3 has been observed to stimulate Ca2+/Mg2+-ATPase activity in cerebrocortical synaptosomes, suggesting a role in calcium homeostasis. frontiersin.org These rapid, non-genomic effects on ion transport and signaling contribute to the diverse physiological roles of T3. conicet.gov.ar

The non-genomic actions of D-T3 translate into observable effects on various cellular processes, both in laboratory cell cultures (in vitro) and in living organisms (in animal models).

In Vitro Studies:

| Cell Type | Effect of D-T3 | Signaling Pathway Implicated | Reference |

| Human Glioblastoma U-87 MG Cells | Proliferation, TRα shuttling, HIF-1α mRNA accumulation | MAPK/ERK1/2, PI3K/Akt | physiology.orgphysiology.org |

| Human Lung Carcinoma Cells (NCI-H522, NCI-H510A) | Increased Proliferating Cell Nuclear Antigen (PCNA) abundance, cell proliferation | Integrin αvβ3, ERK1/2 | plos.org |

| Chick Embryo Hepatocytes | Cell proliferation, activation of Na+/H+ exchanger and amino acid transport | PI3K/Akt, MAPK, PKC | nih.govoup.com |

| Rat L6 Myoblasts | Activation of Na+/H+ exchanger | Tyrosine kinase-dependent PLC, Ca2+ mobilization, PKC, MAPK/ERK1/2 | conicet.gov.ar |

| MCF-7 Breast Cancer Cells | Increased amphiregulin (AREG) oncogene expression | Integrin αvβ3, MAPK/ERK, PI3K | scielo.br |

| Rat Hippocampal Cultures | Decrease in NMDA-evoked currents | - | nih.gov |

| Rat Pituitary Tumor Cells (GH3) | Inhibition of iodothyronine 5'-deiodinase activity | - | nih.gov |

Animal Model Studies:

| Animal Model | Tissue/Organ | Effect of D-T3 Administration | Reference |

| Mice undergoing transient focal cerebral ischemia | Brain | Increased Akt activity, reduced cerebral infarct volume, improved neurological deficit score | pnas.org |

| Hypothyroid Rats | Liver | Restoration of oxidative balance, prevention of mtDNA damage, stimulation of mitophagy | frontiersin.org |

| Hypothyroid Rats | Liver | Enhanced mitochondrial respiration rate, increased Complex I and Complex II activity | karger.com |

| Adult Rodents | Skeletal Muscle | Increased MyoD gene transcription, activation of MyoD gene expression in slow twitch fibers | oup.com |

These findings from both in vitro and animal studies underscore the significance of the non-genomic actions of this compound in regulating a wide array of physiological and pathological processes.

Effects on Cellular Processes in Vitro and in Animal Models

Modulation of Cell Proliferation and Apoptosis (in vitro studies)

The naturally occurring L-isomer of 3,5,3'-triiodothyronine (L-T3) is recognized for its essential role in regulating cell proliferation, differentiation, and apoptosis. plos.orgnih.gov In vitro studies have demonstrated that L-T3 can stimulate proliferation and reduce apoptosis in various cell types, including pancreatic beta cells. researchgate.net For instance, L-T3 has been shown to promote cell proliferation in pancreatic islet beta-cell lines by increasing cell number, viability, and DNA synthesis, while also regulating cell cycle-related molecules. researchgate.net Furthermore, L-T3 can inhibit apoptosis induced by various stressors. researchgate.net This anti-apoptotic effect is mediated through the regulation of pro- and anti-apoptotic factors. researchgate.net

The D-isomer, this compound (D-T3), has also been investigated for its effects on cellular processes. While the primary focus of many studies is the L-isomer, some research includes D-T3 as an analog for comparison. For example, in studies of mutant human β1 thyroid hormone receptors, the binding affinity of D-T3 was compared to that of L-T3 and other analogs. nih.gov

Interactive Table: Effects of Triiodothyronine on Cell Proliferation and Apoptosis

Regulation of Ion Transport and Membrane Potential

Thyroid hormones, including L-T3, can rapidly modulate mitochondrial ion transport. Studies have shown that L-T3 influences the transport of H+, Ca2+, and Mg2+ in brain mitochondria. informaticsjournals.co.in This modulation of ion transporters can affect mitochondrial functions and is sensitive to stress. informaticsjournals.co.in The regulation of ion gradients is crucial for establishing resting membrane potentials and action potentials. frontiersin.org For instance, L-T3 has been shown to inhibit Na+/K+-ATPase activity, which is vital for maintaining sodium and potassium gradients across the cell membrane. frontiersin.org

Influence on Actin Cytoskeleton Dynamics

L-T3 has been found to regulate the dynamics of the actin cytoskeleton. celljournal.orgnih.gov In differentiated PC-12 cells under hypoxic conditions, L-T3 modulates the ratio of globular (G) to filamentous (F) actin. celljournal.orgnih.govnih.gov This effect is mediated through the αvβ3 integrin receptor and involves the activation of the Rac1/NADPH oxidase/cofilin-1 signaling pathway and the suppression of Fyn kinase phosphorylation. celljournal.orgnih.govnih.gov By influencing actin filament rearrangement, L-T3 can enhance neuronal cell viability during hypoxia. celljournal.orgnih.govnih.gov The dynamic nature of the actin cytoskeleton is fundamental for cell motility and cell-to-cell interactions. researchgate.net

Impact on Mitochondrial Function and Bioenergetics

Both L-T3 and D-T3 have been shown to impact mitochondrial function. nih.gov In studies on hypothyroid rats, both L-T3 and D-T3 were able to increase the proton permeability of the inner mitochondrial membrane. nih.gov L-T3 is known to play a significant role in regulating mitochondrial biogenesis. mdpi.com It can rapidly induce the expression of PGC-1α, a key regulator of mitochondrial biogenesis. mdpi.com Furthermore, L-T3 administration to hypothyroid rats has been shown to enhance mitochondrial respiration rates and increase the content of respiratory complexes. karger.com Studies have also indicated that L-T3 can reduce mitochondrial DNA damage. frontiersin.org

Interactions of this compound with Thyroid Hormone Receptors (TRs)

Weak Binding Affinity to Nuclear TRs

Thyroid hormone actions are primarily mediated by the binding of the active hormone, L-T3, to specific nuclear thyroid hormone receptors (TRs). nih.gov Research has consistently shown that this compound (D-T3) exhibits a significantly weaker binding affinity to nuclear TRs compared to its L-isomer. nih.govpnas.org In studies using purified human TRβ1, the binding affinity for D-T3 was found to be substantially lower than that for L-T3. nih.gov Similarly, experiments with purified rat liver nuclear TRs also demonstrated a lower affinity for D-T3 relative to L-T3. pnas.org The order of binding affinity for wild-type human TRβ1 is generally L-T3 > D-T3 > L-thyroxine. nih.gov

Interactive Table: Relative Binding Affinities of Thyroid Hormone Analogs to Nuclear Receptors

Potential as a Competitive Antagonist of T3 Binding to TRs

Given its weaker binding affinity, there is potential for D-T3 to act as a competitive antagonist to L-T3 at the thyroid hormone receptor level. Competitive binding assays are a standard method to determine the relative affinities of different analogs. nih.gov In these assays, the ability of an unlabeled analog, such as D-T3, to displace radiolabeled L-T3 from the receptor is measured. The reduced affinity of D-T3 for TRs, as demonstrated in such binding studies, suggests that it could compete with the more potent L-T3 for receptor binding sites, although this antagonistic effect would depend on the relative concentrations of the two isomers.

Implications for TR-Mediated Gene Regulation (indirect effects)

The influence of this compound on gene regulation mediated by thyroid hormone receptors (TRs) is primarily indirect. Unlike its L-isomer counterpart, 3,5,3'-Triiodo-L-thyronine (L-T3), the D-form is a significantly weaker agonist. The biological potency of D-T3 is estimated to be only about 1% to 10% of that of L-T3 in physiological systems, such as the suppression of thyroid-stimulating hormone (TSH) nih.gov.

This disparity in potency is not fully explained by its binding affinity to nuclear TRs in vitro, which is only slightly lower than that of L-T3 nih.gov. Studies have shown that the primary reason for the reduced biological effect of the D-isomer is a marked difference in its nuclear accumulation within target cells. In tissues such as the liver and heart, the integrated nuclear occupancy of L-T3 is five to six times greater than that of D-T3, which is a major determinant of their differential biological effects nih.gov.

The most significant indirect mechanism by which this compound (and its more-studied L-isomer, reverse T3) affects gene expression is through the modulation of deiodinase enzymes. These enzymes are crucial for controlling the local availability of the highly active L-T3 hormone.

Deiodinase Inhibition: Reverse T3 is a known potent inhibitor of Type I and Type II 5'-deiodinase enzymes wikipedia.orgspandidos-publications.com. These enzymes are responsible for converting the prohormone Thyroxine (T4) into the active L-T3 in peripheral tissues. By inhibiting these enzymes, 3,3',5'-Triiodo-thyronine can reduce the intracellular concentration of L-T3, thereby indirectly down-regulating the transcription of genes that are positively regulated by L-T3.

Deiodinase as a Target of Regulation: Conversely, the expression of deiodinase enzymes is itself regulated by thyroid hormones, forming a complex feedback loop. For instance, Type III deiodinase, which inactivates both T4 and L-T3, is a thyroid hormone-regulated gene spandidos-publications.comdartmouth.edu.

Therefore, while this compound has minimal direct transcriptional activity via TRs, its role as a modulator of T3-activating enzymes gives it a significant, albeit indirect, role in regulating the landscape of TR-mediated gene expression. Some research also suggests that any minor effects observed from reverse T3 could be due to its metabolic conversion to 3,3'-diiodothyronine (B1196669) (3,3'T2), which itself can act as a very weak agonist at the TR jci.org.

Table 1: Comparative Biological Activity and Receptor Binding of Triiodothyronine Isomers

| Compound | Relative In Vitro TR Binding Affinity (L-T3 = 1) | Relative In Vivo Biological Potency (L-T3 = 1) | Primary Mechanism of Action |

|---|---|---|---|

| 3,5,3'-Triiodo-L-thyronine (L-T3) | 1 | 1 | Strong agonist at TRs, high nuclear occupancy nih.gov |

| 3,3',5-Triiodo-D-thyronine (D-T3) | ~0.7 nih.gov | 0.01 - 0.1 nih.gov | Very weak agonist at TRs, low nuclear occupancy nih.gov |

| 3,3',5'-Triiodo-L-thyronine (reverse T3) | ~0.01 jci.org | ~0.001 jci.org | Weak TR agonist/antagonist; Deiodinase inhibitor wikipedia.orgjci.org |

Putative Intracellular Receptors and Binding Proteins for this compound

Beyond the well-characterized nuclear thyroid hormone receptors (TRα and TRβ), this compound and other iodothyronines interact with several other intracellular proteins. These proteins are generally considered to have lower affinity but higher binding capacity compared to nuclear receptors and may function to modulate the intracellular concentration and availability of free hormone frontiersin.org.

µ-Crystallin (CRYM): Identified as a major cytosolic T3-binding protein, CRYM (also known as NADPH-dependent cytosolic T3-binding protein or CTBP) is thought to play a role in the intracellular storage and transport of thyroid hormones spandidos-publications.comfrontiersin.orgoup.com. It may act as a buffer, sequestering T3 in the cytoplasm and regulating its access to the nucleus frontiersin.org. While most studies focus on L-T3 binding, it is presumed that D-isomers also interact with this protein.

p58: A specific cellular binding protein for L-T3 with a molecular weight of 58 kDa was isolated and purified from A431 human epidermoid carcinoma cells. This protein, designated p58, exhibits high-affinity, specific binding for L-T3 (dissociation constant, Kd, of approximately 17 nM) and is biochemically distinct from other known thyroid hormone-binding proteins nih.gov.

Other Cytosolic Proteins: Research has identified other cytosolic proteins that can bind thyroid hormones, although with significantly lower affinity than CRYM. These include subunits of pyruvate (B1213749) kinase, aldehyde dehydrogenase, and glutathione-S-transferase oup.com. Their physiological relevance in thyroid hormone signaling is less clear.

While the vast majority of binding studies have been conducted using L-isomers, the structural similarity of this compound suggests it likely interacts with this same suite of intracellular proteins, albeit with potentially different binding kinetics and affinities. The preferential nuclear accumulation of the L-isomer over the D-isomer in vivo highlights that stereochemistry is a critical factor in the intracellular trafficking and binding that ultimately dictates biological activity nih.gov.

Table 2: Identified Intracellular Binding Proteins for Triiodothyronines

| Protein Name | Cellular Location | Putative Function | Notes |

|---|---|---|---|

| Thyroid Hormone Receptors (TRα, TRβ) | Nucleus | Ligand-activated transcription factors that regulate gene expression wikipedia.org | Primary receptors for genomic actions. Lower in vivo occupancy by D-T3 nih.gov. |

| µ-Crystallin (CRYM/CTBP) | Cytoplasm | Intracellular buffer/reservoir for T3 spandidos-publications.comfrontiersin.org | High-capacity, low-affinity binding frontiersin.org. |

| p58 | Cellular (isolated from A431 cells) | High-affinity T3 binding; specific function under investigation nih.gov | Purified 58 kDa protein with specific binding to L-T3 nih.gov. |

Physiological and Pathophysiological Roles of 3,3 ,5 Triiodo D Thyronine in Biological Systems Excluding Human Clinical Outcomes

Role in Metabolic Adaptation and Energy Conservation

3,3',5'-Triiodo-D-thyronine, commonly known as reverse T3 (rT3), is a biologically inactive metabolite of the principal thyroid hormone, thyroxine (T4). Its formation is a key adaptive mechanism in response to various physiological and pathological states, primarily aimed at conserving energy.

Response to Stress and Illness (e.g., Non-Thyroidal Illness Syndrome in animal models)

In states of stress, such as critical illness, trauma, or starvation, the body initiates a series of metabolic adaptations to reduce energy expenditure. One of the central components of this response is a shift in thyroid hormone metabolism, leading to a condition known as Non-Thyroidal Illness Syndrome (NTIS) or euthyroid sick syndrome. ccjm.org This syndrome is characterized by low levels of the active thyroid hormone triiodothyronine (T3) and concurrently elevated levels of reverse T3. ccjm.org

This alteration is primarily mediated by changes in the activity of deiodinase enzymes. During illness, there is a downregulation of the enzyme (type 1 deiodinase) that converts T4 to the metabolically active T3 and an upregulation of the enzyme (type 3 deiodinase) that converts T4 to the inactive rT3. ccjm.org This shift from an activating to an inactivating pathway of T4 metabolism is a protective mechanism to conserve energy by reducing the metabolic rate in peripheral tissues. mdedge.com

Animal models have been instrumental in elucidating the dynamics of rT3 in NTIS. Studies in acutely ill dogs have documented significant alterations in thyroid hormone profiles, including changes in rT3 levels, which correlate with the severity of the illness. nih.gov Similarly, research in rodent models of stress, such as inescapable tail-shock, has shown that while levels of T3 and T4 decrease, rT3 levels can remain stable, suggesting a complex regulation of deiodinase activity in different stress paradigms. nih.gov The increased rT3/T3 ratio is a hallmark of NTIS and is considered an indicator of metabolic dysregulation and disease severity. nih.gov

Table 1: Changes in Thyroid Hormone Levels in Animal Models of Stress and Illness

| Animal Model | Condition | Change in T3 | Change in T4 | Change in rT3 | Reference |

|---|---|---|---|---|---|

| Dog | Acute Illness (NTIS) | Decreased | Decreased | Variable | nih.gov |

| Rat | Inescapable Tail-Shock | Decreased | Decreased | No significant change | nih.gov |

| Rat | Starvation | Decreased | Variable | Increased | nih.gov |

Influence on Energy Homeostasis in Experimental Conditions

Under normal physiological conditions, this compound is considered metabolically inert. However, its role in energy homeostasis becomes more apparent in experimental conditions that mimic states of energy conservation. The primary influence of rT3 on energy balance appears to be indirect, through its role as a competitive inhibitor of T3 action.

Experimental studies in rats have explored the relationship between thyroid status and metabolic rate under different dietary conditions. These studies have highlighted the importance of the balance between active and inactive thyroid hormones in regulating energy expenditure. nih.gov While direct administration of rT3 in some animal models has not shown a significant direct effect on metabolic rate, its increased production in response to caloric restriction underscores its role in the adaptive physiological response to conserve energy. biologists.com

Developmental Roles of this compound

The regulation of thyroid hormone activity is critical during development, where precise levels of active hormone are required for normal growth and maturation of various tissues. This compound plays a significant role in modulating thyroid hormone exposure during these sensitive periods.

Modulation of Thyroid Hormone Exposure in Fetal Development (Animal Models)

During fetal development, the fetus is largely dependent on the maternal supply of thyroid hormone for early neurogenesis and organ development. bioscientifica.com However, exposure to excessive levels of maternal thyroid hormone can be detrimental. The placenta and fetal tissues express high levels of type 3 deiodinase, the enzyme that converts T4 to rT3. ccjm.orgmdpi.com This high enzymatic activity serves as a protective barrier, inactivating a significant portion of maternal T4 and thereby preventing fetal hyperthyroidism. mdpi.com

Studies in animal models, such as fetal sheep, have been crucial in understanding the kinetics of thyroid hormone metabolism during gestation. These studies have shown that the high serum concentrations of rT3 in the fetus are a result of both increased production from T4 and a decreased metabolic clearance rate. nih.gov In contrast, fetal T3 levels are kept low due to increased clearance and decreased production from T4. nih.gov This tight regulation ensures that fetal tissues are exposed to appropriate, low levels of active thyroid hormone.

Table 2: Thyroid Hormone Dynamics in Fetal Sheep

| Hormone | Metabolic Clearance Rate (Fetus vs. Adult) | Production Rate (Fetus vs. Adult) | Primary Source in Fetus | Reference |

|---|---|---|---|---|

| rT3 | Lower | Higher | Peripheral conversion of T4 | nih.gov |

| T3 | Higher | Similar | Peripheral conversion of T4 | nih.gov |

| T4 | - | - | Maternal and Fetal Thyroid | nih.gov |

In the fetal pig, measurable amounts of thyroid hormones are detected in the thyroid gland before they appear in the serum, with rT3 content being highest early in gestation and then steadily decreasing. nih.gov This suggests a dynamic regulation of rT3 production and clearance throughout fetal development, tailored to the specific needs of the developing organism.

Role in Amphibian Metamorphosis Research

Amphibian metamorphosis is a classic model for studying the developmental actions of thyroid hormones. The transformation from a tadpole to a frog is entirely dependent on a surge in thyroid hormone levels. While T3 is the primary active hormone driving these changes, rT3 is also present and its levels fluctuate during this process.

Research in various amphibian species has shown that levels of rT3 are generally undetectable in the early stages of metamorphosis but increase significantly during the metamorphic climax, the period of most dramatic morphological change. oup.com Following the climax, as the animal transitions to a froglet, rT3 levels decrease again. oup.com The presence of rT3 during this critical period suggests a role in the fine-tuning of thyroid hormone signaling, likely by modulating the local availability of T3 through the process of deiodination. However, its precise function in this context is less well understood compared to that of T3 and T4. nih.govresearchgate.net

This compound in Specific Organ Systems (In Vitro and Animal Models)

The effects of this compound have been investigated in various organ systems, primarily to understand its potential biological activities beyond being an inactive metabolite.

Liver: The liver is a major site of thyroid hormone metabolism. In vitro studies using the human liver-derived HepG2 cell line have investigated the uptake and metabolism of rT3. These studies have shown that while rT3 is taken up by liver cells, its metabolism to produce iodide is significantly lower compared to that in primary rat hepatocytes. oup.com Evidence from rat and pork liver also suggests the presence of specific nuclear binding sites for rT3, distinct from those for T3, though their functional significance remains to be fully elucidated. stofskifteforum.dk

Brain: The developing brain is highly sensitive to thyroid hormones. Experimental studies in rats have suggested a potential role for rT3 in the central nervous system. For instance, intravenously administered rT3 in thyroidectomized rats was found to suppress the activity of type II deiodinase in the cerebral cortex, the enzyme responsible for converting T4 to T3 locally in the brain. frontiersin.org Another study in a rat model of brain ischemia suggested that rT3 administration could have a neuroprotective effect by attenuating oxidative stress. frontiersin.org These findings hint at a more complex and potentially regulatory role for rT3 within the brain, beyond simple inactivation of T4.

Table 3: Summary of Research Findings on this compound in Specific Organ Systems

| Organ System | Animal/Cell Model | Key Findings | Reference |

|---|---|---|---|

| Heart | Rabbit | No direct effect on myocardial electrophysiology or deiodinase activity. | nih.gov |

| Heart | Mouse | Increased local production in pressure overload-induced heart failure. | dartmouth.edu |

| Liver | Human HepG2 cells | Lower metabolic rate compared to primary rat hepatocytes. | oup.com |

| Liver | Rat, Pork | Presence of specific nuclear binding sites. | stofskifteforum.dk |

| Brain | Rat | Suppression of type II deiodinase activity in the cortex. | frontiersin.org |

| Brain | Rat | Potential neuroprotective effects in cerebral ischemia. | frontiersin.org |

Neural Regulation and Neurotransmission Research

This compound (a stereoisomer of the biologically active L-thyronine, T3) and its related compounds have been the subject of research into their roles in the central nervous system, focusing on neural regulation and neurotransmission. Studies suggest that thyroid hormones, including T3, are crucial for the normal function of the adult brain and may act as neurotransmitters or neuromodulators. frontiersin.org

Research using synaptosomes as a model system has shown that T3 can directly influence synaptic functions through nongenomic actions. frontiersin.org It has been demonstrated that T3 binds with high affinity to synaptosomal membranes isolated from the cerebral cortex of adult rats. frontiersin.org This binding can modulate neuronal depolarization by inhibiting Na+/K+-ATPase activity. frontiersin.org Furthermore, T3 has been found to stimulate the activities of Ca2+/Mg2+-ATPase and acetylcholinesterase in cerebrocortical synaptosomes, suggesting a role in calcium homeostasis and cholinergic neurotransmission. frontiersin.org

In the context of brain injury, such as stroke, T3 has been shown to modulate several plasticity mechanisms. In an experimental model of stroke, long-term administration of T3 enhanced sensorimotor function. nih.gov This was associated with increased levels of synaptotagmin (B1177969) 1 & 2 and the post-synaptic GluR2 subunit of AMPA receptors in the peri-infarct area. nih.gov Additionally, T3 treatment led to an increase in dendritic spine density and a decrease in tonic GABAergic signaling in the same region. nih.gov These findings highlight the potential of T3 to promote recovery by adjusting the excitability-inhibition balance in the post-ischemic brain. nih.gov

The following table summarizes key research findings on the neural effects of this compound and its related forms.

| Research Area | Model System | Key Findings | Reference |

| Neurotransmission | Adult rat cerebrocortical synaptosomes | High-affinity binding to synaptosomal membranes; Inhibition of Na+/K+-ATPase activity; Stimulation of Ca2+/Mg2+-ATPase and acetylcholinesterase activities. | frontiersin.org |

| Post-Stroke Neuronal Plasticity | Experimental stroke model (photothrombosis) in vivo | Enhanced sensorimotor function; Increased synaptotagmin 1&2 and GluR2 levels; Increased dendritic spine density; Decreased tonic GABAergic signaling. | nih.gov |

| Calcium Homeostasis | Mouse whole brain synaptosomes and rat cerebral cortex synaptosomes | Inhibition of glutamate-induced Ca2+-uptake; Enhancement of depolarization-induced Ca2+-uptake and transient rise in intrasynaptosomal Ca2+ levels. | frontiersin.org |

Cardiovascular System Modulation (Animal Models)

In animal models, this compound and its active L-isomer have been shown to exert significant effects on the cardiovascular system. Research has highlighted its role in both physiological and pathophysiological processes, including cardiac hypertrophy and heart failure.

One area of investigation has been the effect of T3 on heart muscle. Studies have shown that administration of 3,3',5-triiodo-L-thyronine can lead to cardiac hypertrophy in rats and mice. nih.gov This indicates a direct influence of the compound on the growth and size of cardiac cells.

Molecular analysis in the HFpEF model revealed that T3 treatment led to higher myocardial expression of the calcium transporter ryanodine (B192298) receptor 2 (RYR2) and α-myosin heavy chain (MHC), with a corresponding decrease in the expression of β-MHC. nih.gov Furthermore, myocardial fibrosis was reduced in the T3-treated groups. nih.gov

The table below details specific findings from animal model research on the cardiovascular effects of this compound and its related forms.

| Cardiovascular Aspect | Animal Model | Key Findings | Reference |

| Cardiac Hypertrophy | Rats and Mice | Oral administration induced cardiac hypertrophy. | nih.gov |

| Heart Failure with Preserved Ejection Fraction (HFpEF) | ZSF1 Obese Rat | Improved metabolic profile, myocardial calcium handling, and cardiac function; Improved diastolic and systolic function; Reduced myocardial fibrosis. | nih.gov |

| Myocardial Calcium Handling and Contractility (HFpEF model) | ZSF1 Obese Rat | Increased myocardial expression of ryanodine receptor 2 (RYR2) and α-myosin heavy chain (MHC); Decreased expression of β-MHC. | nih.gov |

Hepatic and Renal Metabolic Functions (Animal Models)

Research in animal models has demonstrated that this compound and its related compounds play a significant role in modulating hepatic and renal metabolic functions. These studies have particularly focused on lipid metabolism and the cellular mechanisms underlying these effects.

In a model of familial hypercholesterolemia using low-density lipoprotein receptor (LDLr)-knockout mice fed a Western-type diet, both 3,5,3'-triiodo-L-thyronine (T3) and 3,5-diiodo-L-thyronine (T2) were shown to dramatically reduce circulating total and very low-density lipoprotein/LDL cholesterol. nih.gov This was associated with decreased liver apolipoprotein B (ApoB) production. nih.gov Proteomic analysis of the liver in these mice revealed that T3 and T2 affect numerous proteins and metabolic pathways, with T3 preferentially altering sub-networks centered around peroxisome proliferator-activated receptor α (PPARα). nih.gov

Studies on rats fed a high-fat diet have shown that both T3 and T2 can prevent short-term hepatic lipid accumulation. frontiersin.org While both compounds stimulate hepatic lipid catabolism, T3 also increases lipogenesis. frontiersin.org This highlights distinct mechanisms of action for these two iodothyronines in the liver.

Further research in a chemically induced hypothyroidism rat model investigated the effects of T3 and T2 administration on liver health. frontiersin.org Hypothyroid rats exhibited increased oxidative stress, accumulation of mitochondrial DNA (mtDNA) damage, and impairment of mitochondria quality control (MQC) mechanisms. frontiersin.org Both T3 and T2 were found to restore oxidative balance by enhancing antioxidant defense and preventing mtDNA damage through the activation of mtDNA repair mechanisms. frontiersin.org

The following table summarizes key findings on the hepatic and renal metabolic effects of this compound and its related compounds from animal studies.

| Metabolic Function | Animal Model | Key Findings | Reference |

| Cholesterol Metabolism | LDLr-knockout mice on a Western-type diet | Reduced circulating total and VLDL/LDL cholesterol; Decreased liver apolipoprotein B (ApoB) production; Altered metabolic sub-networks around PPARα. | nih.gov |

| Hepatic Lipid Accumulation | Rats on a high-fat diet | Prevention of short-term hepatic lipid accumulation; T3 stimulates both lipid catabolism and lipogenesis. | frontiersin.org |

| Hepatic Oxidative Stress and Mitochondrial Function | Hypothyroid rats | Restored oxidative balance by enhancing antioxidant defense; Prevented mitochondrial DNA damage by activating repair mechanisms; Stimulated mitophagy and dynamics. | frontiersin.org |

Research on this compound in Oncological Processes (In Vitro Studies)

In vitro studies have begun to elucidate the role of this compound and its active L-isomer in the context of cancer. This research has primarily focused on its effects on cancer cell viability, proliferation, and the potential of cancer stem cells.

In the setting of colorectal cancer (CRC), T3 has been shown to have a significant impact on cancer stem cells (CSCs) cultured as colonospheres. nih.gov Treatment of these colonospheres with T3 resulted in decreased viability, proliferative potential, and spherogenic capacity of the cancer cells. nih.gov Furthermore, an increased rate of apoptosis was observed in CRC cells following T3 treatment. nih.gov These findings suggest that T3 can lower the potential of colorectal cancer stem cells in vitro. nih.gov

Research on renal cell carcinoma (RCC) has also explored the effects of T3. Disturbances in the T3 signaling pathway have been suggested as a possible factor in the development of RCC. spandidos-publications.com In vitro studies using human renal cell cancer cell lines from both primary and metastatic tumors, as well as human kidney cancer stem cells, have shown varied effects of T3 on cell growth and the expression of thyroid hormone receptors. spandidos-publications.com For instance, in some RCC cell lines, T3 did not significantly alter the formation of 3D colonies in an agar (B569324) matrix. spandidos-publications.com

The table below provides a summary of the key findings from in vitro research on the role of this compound and its related compounds in oncological processes.

| Cancer Type | In Vitro Model | Key Findings | Reference |

| Colorectal Cancer | HCT116 and HT29 cell lines (colonospheres) | Decreased viability, proliferative potential, and spherogenic capacity of cancer stem cells; Increased apoptotic rate of cancer cells. | nih.gov |

| Renal Cell Carcinoma | Human renal cell cancer cell lines (Caki-2, SMKT-R2, ACHN) | Varied effects on cell growth and thyroid hormone receptor expression; Did not significantly affect 3D colony formation in certain cell lines. | spandidos-publications.com |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| T3 | 3,3',5-Triiodo-L-thyronine |

| D-T3 | This compound |

| T2 | 3,5-Diiodo-L-thyronine |

| ApoB | Apolipoprotein B |

| RYR2 | Ryanodine Receptor 2 |

| MHC | Myosin Heavy Chain |

| PPARα | Peroxisome Proliferator-Activated Receptor Alpha |

Advanced Research Methodologies for the Study of 3,3 ,5 Triiodo D Thyronine

Analytical Techniques for Quantification in Biological Matrices

Accurate measurement of 3,3',5'-Triiodo-D-thyronine in biological matrices like serum and tissue is fundamental to understanding its function. The low physiological concentrations of this compound and the presence of structurally similar isomers present significant analytical challenges.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for the quantification of thyroid hormones and their metabolites. frontiersin.org This technology offers high sensitivity and specificity, allowing for the precise measurement of multiple thyroid hormone metabolites simultaneously from a single sample. endocrine-abstracts.orgnih.gov

LC-MS/MS methods are developed to separate structurally similar compounds, such as the isomers 3,3',5'-triiodothyronine (rT3) and 3,5,3'-triiodothyronine (T3), before detection. nih.govnih.gov The varied patterns of MS/MS fragment ions for these isomers can be used to differentiate them, even without complete chromatographic separation. nih.govnih.gov Researchers have successfully developed LC-MS/MS methods to quantify a panel of thyroid hormones, including rT3, in various biological samples like human and bovine serum, rat serum, and tissue homogenates. nih.govplos.orgnih.govrptu.deresearchgate.net These methods demonstrate excellent performance characteristics, including low limits of quantification, good linearity, and high precision and accuracy. frontiersin.orgplos.org

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Intra-day Precision (%) | Intra-day Accuracy (%) | Source |

|---|---|---|---|---|---|

| rT3 | Human Serum | 0.05 ng/mL | <10.8 | 96.2 - 110 | plos.org |

| T4 | Human Serum | 0.05 ng/mL | <10.8 | 96.2 - 110 | plos.org |

| T3 | Human Serum | 0.05 ng/mL | <10.8 | 96.2 - 110 | plos.org |

| "Free" rT3 | Human Serum | 0.002 - 0.008 pmol/L | Not Reported | Not Reported | nih.gov |

Historically, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have been the primary methods for measuring thyroid hormones. plos.org While widely used, these techniques have notable limitations in research settings, primarily due to antibody cross-reactivity. endocrine-abstracts.org Because thyroid hormones like T3 and rT3 are structurally very similar, antibodies used in immunoassays can fail to distinguish between them, leading to inaccurate measurements. nih.gov

LC-MS/MS overcomes this significant drawback by physically separating the compounds before detection and using mass-to-charge ratio for identification, providing higher specificity. nih.gov Studies directly comparing LC-MS/MS with immunoassays for thyroid hormone quantification have found strong correlations between the methods for T3 and T4. nih.govplos.orgresearchgate.net However, LC-MS/MS is considered more reliable and specific, making it particularly advantageous for research applications that require the distinct measurement of various metabolites. nih.govsemanticscholar.org Despite the higher capital cost of LC-MS/MS systems, their superior sensitivity, specificity, and reduced analysis time make them the preferred method for comprehensive thyroid hormone profiling. nih.govresearchgate.net

| Feature | LC-MS/MS | Immunoassays (RIA, ELISA) |

|---|---|---|

| Specificity | High; can distinguish between isomers like T3 and rT3. nih.govnih.gov | Lower; prone to cross-reactivity between structurally similar hormones. endocrine-abstracts.org |

| Sensitivity | Very high; can detect concentrations in the pmol/L to pg/mL range. frontiersin.orgnih.gov | Can have limited sensitivity for low-concentration metabolites. nih.gov |

| Multiplexing | Excellent; allows for simultaneous quantification of multiple thyroid hormones and metabolites in a single run. endocrine-abstracts.orgnih.gov | Typically measures only one analyte per assay. endocrine-abstracts.org |

| Correlation | Studies show strong correlation between the two methods for major hormones (T4, T3), with correlation coefficients often >0.9. plos.orgresearchgate.net | |

| Primary Limitation | Higher initial equipment cost. nih.gov | Cross-reactivity and potential for misleading results. nih.govsemanticscholar.org |

In Vitro Cell Culture Systems for Mechanistic Investigations

In vitro cell culture systems are indispensable for dissecting the molecular mechanisms of this compound action at the cellular level. These models allow for controlled experiments on cellular processes like proliferation, differentiation, and gene expression.

Various established cell lines are utilized to investigate the cellular effects of thyroid hormones. Pituitary tumor cell lines, such as GH1 cells, have been instrumental in studying the regulation of hormone production and the cellular response to thyroid hormones. nih.govresearchgate.net These cells respond to physiological concentrations of T3 and thyroxine (T4) and have been used to demonstrate that T3 can stimulate growth through the induction of autocrine growth factors. nih.gov The expression of different thyroid hormone receptor (TR) isoforms in various types of human pituitary tumor cells has also been characterized, providing insight into the differential roles of these receptors. nih.gov

Cancer cell lines are also widely used to study the role of thyroid hormones in cell growth and differentiation. For instance:

Renal Cell Carcinoma (RCC) Lines: Studies using cell lines such as Caki-1, Caki-2, and 786-O have shown that T3 can promote cell proliferation. spandidos-publications.com

Pancreatic Cancer Lines: The human pancreatic duct cell line hPANC-1 has been used to demonstrate that T3 can inhibit cell growth and enhance differentiation towards a beta-cell-like phenotype, suggesting a role in regulating pancreatic cell fate. stemcell.comnih.gov

Human Epidermoid Carcinoma Cells: The A431 cell line was used to isolate and characterize a specific cellular binding protein for T3, contributing to the understanding of non-nuclear thyroid hormone actions. nih.gov

| Cell Line | Cell Type | Application in Thyroid Hormone Research | Source |

|---|---|---|---|

| GH1 Cells | Rat Pituitary Tumor | Studying T3-stimulated growth and hormone secretion. | nih.govresearchgate.net |

| Caki-1, Caki-2 | Human Renal Cell Carcinoma | Investigating the proliferative effects of T3. | spandidos-publications.com |

| hPANC-1 | Human Pancreatic Duct Carcinoma | Examining T3-induced differentiation into beta-cell-like cells. | nih.gov |

| A431 | Human Epidermoid Carcinoma | Isolation of a cellular T3 binding protein. | nih.gov |

Primary cell cultures, derived directly from tissues, offer a model system that more closely mimics the in vivo environment compared to immortalized cell lines. nih.gov Primary human thyrocytes, for example, can be cultured to maintain their hormone-producing functions, providing a valuable tool for studying thyroid physiology and function in vitro. researchgate.net Advanced techniques, such as three-dimensional (3D) spheroid culture systems, are being developed to better replicate the native tissue architecture and cell-cell interactions. nih.govmdpi.com These 3D models have shown promise in maintaining the expression of thyroid-specific markers for longer periods than traditional 2D monolayer cultures. nih.gov

Animal Models for In Vivo Metabolic and Physiological Research

Animal models are critical for investigating the integrated metabolic and physiological effects of this compound in a whole-organism context. Rodent models, particularly rats, are extensively used in this research.

Studies in rats have been pivotal in characterizing the in vivo effects of thyroid hormone metabolites. For example, research using rats fed a high-fat diet has demonstrated that administration of the related metabolite 3,5-diiodo-L-thyronine (3,5-T2) can prevent adiposity and increase energy expenditure. mdpi.com Animal models of hypothyroidism in rats are used to study the comparative effects of different iodothyronines, including T3 and its metabolites, on liver metabolism, mitochondrial function, and the mitigation of oxidative stress and inflammation. frontiersin.org These studies allow researchers to analyze changes in gene expression, protein levels, and metabolic pathways in specific tissues like the liver and visceral adipose tissue in response to thyroid hormone administration. mdpi.comfrontiersin.orgnih.gov

Other animal models, such as sheep, have been employed in studies mimicking intensive care settings to observe the physiological effects of short-term T3 supplementation on hemodynamic and metabolic parameters. spandidos-publications.com These diverse in vivo models provide essential data on the systemic effects of thyroid hormones that cannot be obtained from in vitro studies alone.

| Animal Model | Research Focus | Key Findings | Source |

|---|---|---|---|

| Rat (High-Fat Diet) | Metabolic effects of 3,5-T2 on adipose tissue. | 3,5-T2 administration prevented visceral fat gain and programmed adipocytes for lipolysis. | mdpi.com |

| Rat (Hypothyroid) | Comparative effects of 3,5-T2 and T3 on liver. | Both iodothyronines mitigated mitochondrial damage and inflammation, and restored mitochondrial DNA repair capacity. | frontiersin.org |

| Rat | In vitro and in vivo thyromimetic activity. | Analysis of structure-activity relationships for various T3 analogues in liver and heart. | nih.gov |

| Sheep (Healthy, Intensive Care Model) | Physiological effects of T3 infusion. | Short-term T3 administration had no substantial effect on hemodynamic or metabolic parameters in this healthy model. | spandidos-publications.com |

Rodent Models (e.g., Rats, Mice) for Deiodinase Studies and Metabolic Effects

Rodent models, particularly rats and mice, have been instrumental in elucidating the physiological roles of iodothyronine deiodinases and the metabolic consequences of their activity on this compound (D-T3) and other thyroid hormones. These models allow for controlled in vivo studies to investigate the conversion of thyroxine (T4) to the more biologically active 3,5,3'-triiodothyronine (L-T3) and the inactivation of thyroid hormones.

Studies in rats have demonstrated that the administration of 3,5-diiodo-L-thyronine (3,5-T2), a metabolite of thyroid hormone, can prevent diet-induced overweight and insulin (B600854) resistance. mdpi.com In high-fat diet-fed rats, 3,5-T2 has been shown to modulate visceral adipose tissue by programming adipocytes for lipolysis and exerting anti-adipogenic and lipogenic actions. mdpi.com Furthermore, research has shown that in rats, 3,3',5-triiodothyronine has metabolic effects when administered orally. nih.gov